N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropylmethyl group attached to an azaspirodecane core, which is further functionalized with a carboxamide group. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Azaspirodecane Core: : This step often involves the cyclization of a suitable precursor, such as a linear amine, under conditions that promote spirocyclization. For example, a linear amine can be treated with a cyclizing agent like a dihalide in the presence of a base to form the spirocyclic core.
-
Introduction of the Cyclopropylmethyl Group: : The cyclopropylmethyl group can be introduced via alkylation reactions. This step might involve the use of cyclopropylmethyl halides and a strong base to facilitate the nucleophilic substitution on the nitrogen atom of the spirocyclic core.
-
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of robust catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of alcohols, ketones, or carboxylic acids.
-
Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl ketone, or cyclopropylmethyl carboxylic acid.
Reduction: Primary or secondary amines.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide is studied for its unique structural properties and reactivity. Its spirocyclic framework makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
Biologically, this compound can serve as a model molecule for studying the behavior of spirocyclic systems in biological environments. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the design of spirocyclic drugs and bioactive compounds.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its structural features could be leveraged to develop new pharmaceuticals with improved efficacy and selectivity.
Industry
Industrially, this compound could find applications in the development of new materials, catalysts, or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide would depend on its specific application. Generally, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure can influence the binding affinity and specificity, potentially leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide
- 2-[(3-chlorophenyl)carbonyl]-N-(cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide
Uniqueness
N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of the cyclopropylmethyl group. These features confer distinct chemical and biological properties, differentiating it from other spirocyclic compounds. The rigidity and three-dimensionality of the spirocyclic core can lead to unique interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of N-(Cyclopropylmethyl)-8-azaspiro[45]decane-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(cyclopropylmethyl)-8-azaspiro[4.5]decane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c17-13(16-10-11-1-2-11)12-3-4-14(9-12)5-7-15-8-6-14/h11-12,15H,1-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGYKXXLANFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CCC3(C2)CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.